

Technical Guide: DC_YM21, a Novel Menin-MLL Interaction Inhibitor

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Compound of Interest

Compound Name: DC_YM21

Cat. No.: B13430043

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This technical guide provides an in-depth overview of **DC_YM21**, a loperamide-based analogue identified as a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the menin-MLL axis in leukemia.

Core Compound Details

DC_YM21 is a small molecule inhibitor developed through the chemical modification of the antidiarrheal drug loperamide.^{[1][2][3][4]} It has demonstrated significant potential in blocking the proliferation of leukemia cells that harbor MLL translocations by disrupting the critical interaction between menin and MLL fusion proteins.^{[1][2][5][6][7]}

| Identifier | Value |
|---------------------|--|
| Compound Name | DC_YM21 |
| CAS Number | 2001072-35-9 |
| Molecular Weight | 409.01 g/mol |
| Mechanism of Action | Inhibitor of menin-MLL protein-protein interaction |

Chemical Structure

The chemical synthesis of **DC_YM21** has been described, starting from 2-phenylacetonitrile and bromocyclopentane. While a 2D structure diagram is not available in the cited literature, the detailed synthesis protocol allows for the deduction of its molecular structure.

Biological Activity and Quantitative Data

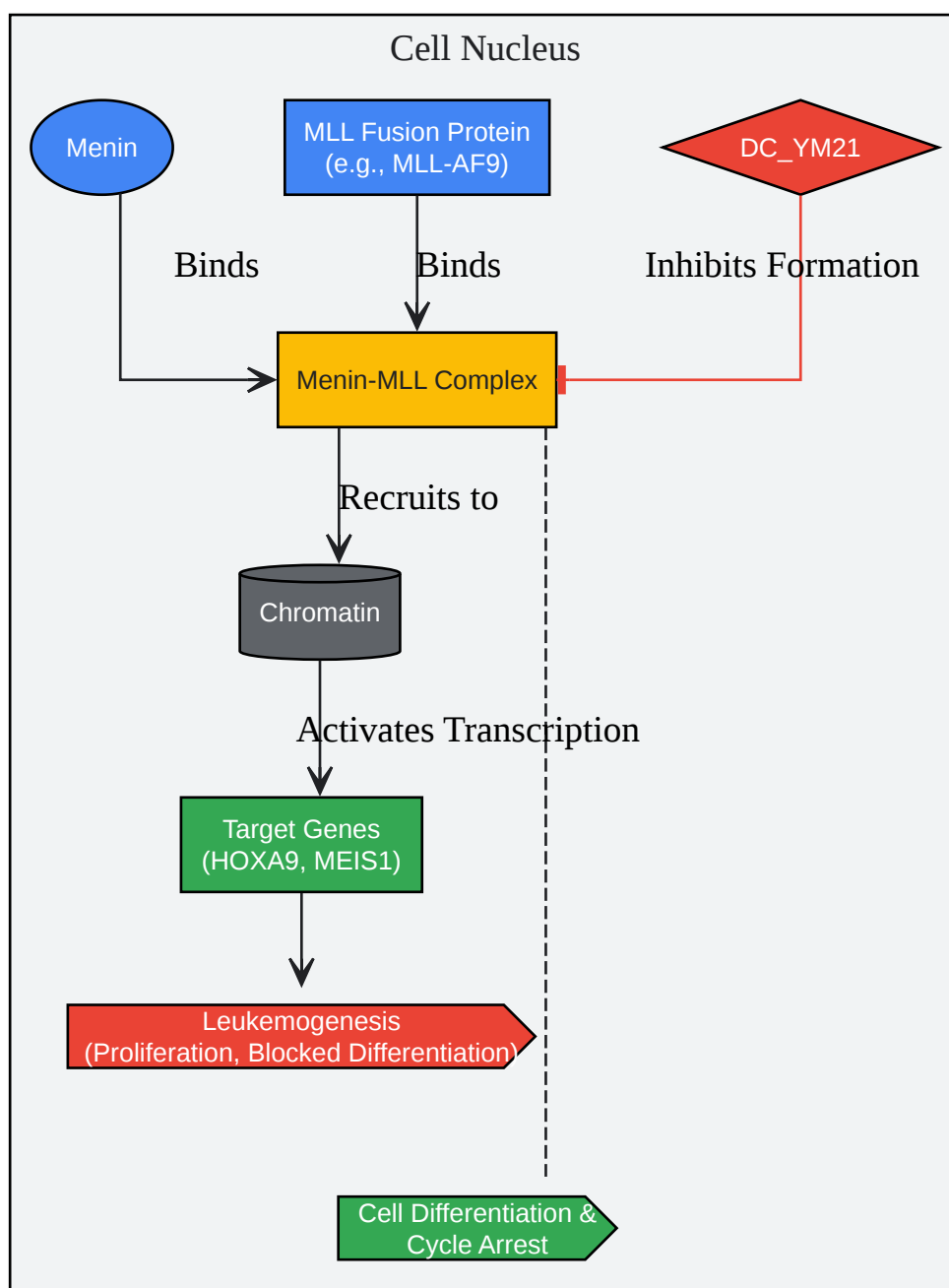
DC_YM21 was identified as a potent inhibitor of the menin-MLL interaction, showing significantly improved activity compared to its parent compound, loperamide. Its inhibitory effects were quantified using in vitro assays.[1][2][3][4] Further studies demonstrated that **DC_YM21** can induce cell cycle arrest and differentiation in leukemia cells carrying MLL translocations.[1][2][5][6][7]

The following table summarizes the key quantitative data for **DC_YM21** and related compounds from the primary research.[1][2][3]

| Compound | Target | IC50 (μM) | Description |
|------------|-----------------------|-------------|---------------------------|
| DC_YM21 | menin-MLL interaction | 0.83 ± 0.13 | Loperamide-based analogue |
| DC_YM25 | menin-MLL interaction | 0.69 ± 0.07 | Loperamide-based analogue |
| DC_YM26 | menin-MLL interaction | 0.66 ± 0.05 | Loperamide-based analogue |
| Loperamide | menin-MLL interaction | 69 ± 3 | Parent compound |

Signaling Pathway and Mechanism of Action

The primary mechanism of action for **DC_YM21** is the disruption of the protein-protein interaction between menin and the N-terminus of MLL or its oncogenic fusion partners (e.g., MLL-AF9). In MLL-rearranged leukemias, this interaction is crucial for the recruitment of the histone methyltransferase DOT1L to chromatin, leading to the aberrant expression of pro-leukemogenic genes such as HOXA9 and MEIS1. By inhibiting the menin-MLL interaction, **DC_YM21** effectively blocks this pathological signaling cascade, resulting in the downregulation of these target genes, cell cycle arrest, cellular differentiation, and ultimately, an anti-leukemic effect.[1][2][5][8]



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Caption: Mechanism of action for **DC_YM21** in MLL-rearranged leukemia.

Experimental Protocols

The following section details the methodologies used in the synthesis and evaluation of **DC_YM21**, based on the supplementary information from the primary research publication.[9]

Chemical Synthesis of DC_YM21

The synthesis of **DC_YM21** is a multi-step process. The general procedure is outlined below:

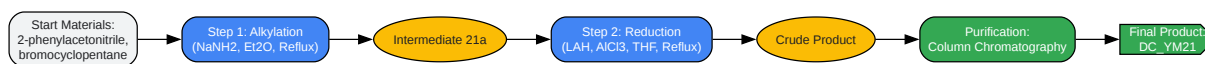
Step 1: Synthesis of Intermediate 21a

- A solution of 2-phenylacetonitrile (25 mmol) in 50 mL of diethyl ether (Et₂O) is prepared.
- To this solution, bromocyclopentane (2.7 mL) and sodium amide (NaNH₂, 25 mmol) are added.
- The mixture is refluxed for 3 hours.
- After reflux, the reaction is quenched with water and extracted with ethyl acetate (EtOAc).
- The combined organic layers are washed with brine, dried over sodium sulfate (Na₂SO₄), and concentrated to yield the intermediate product.

Step 2: Final Synthesis of DC_YM21

- Lithium aluminum hydride (LAH, 2.4 M in THF) is slurried in anhydrous tetrahydrofuran (THF) and cooled to 0°C under a nitrogen atmosphere.
- A solution of aluminum chloride (AlCl₃, 0.37 mmol) in anhydrous THF is added to the LAH slurry over 15 minutes.
- The intermediate compound 21a (0.12 mmol), dissolved in anhydrous THF, is slowly added to the LAH/AlCl₃ mixture.
- The resulting mixture is stirred at ambient temperature for 1 hour and then heated to reflux for 7 hours.
- After cooling to 0°C, the reaction is quenched with water and extracted with Et₂O.
- The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
- The final product, **DC_YM21**, is purified by column chromatography using a dichloromethane/methanol (15:1, v/v) solvent system, yielding the compound in 53% yield.

Workflow for Synthesis and Purification



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Caption: General workflow for the synthesis and purification of **DC_YM21**.

Biological Assays (General Overview)

- **Menin-MLL Interaction Assay:** The inhibitory activity of **DC_YM21** (IC50 determination) was likely assessed using a biochemical or biophysical assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a similar proximity-based method, to measure the disruption of the interaction between purified menin and an MLL-derived peptide.
- **Cell Proliferation Assays:** Leukemia cell lines with MLL rearrangements (e.g., KOPN-8) were treated with varying concentrations of **DC_YM21**. Cell viability and proliferation were measured after a set incubation period (e.g., 72 hours) using standard methods like MTS or CellTiter-Glo assays.
- **Cell Differentiation Analysis:** To assess the induction of differentiation, MLL-rearranged leukemia cells were treated with **DC_YM21** or a DMSO control for several days (e.g., 10 days). Cell morphology changes consistent with differentiation were observed and documented using Wright-Giemsa staining of cytopins.[9]

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References

- 1. researchgate.net [researchgate.net]

- 2. Identification of novel small-molecule inhibitors targeting menin-MLL interaction, repurposing the antidiarrheal loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
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